2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride

Lipophilicity Drug-likeness ADME prediction

2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride (CAS 1181458-09-2) is a synthetic halogenated 8-oxyquinoline derivative bearing a racemic propanoic acid side chain at the quinoline C-8 position via an ether linkage, with chlorine at C-5 and iodine at C-7. This compound is structurally derived from the antimicrobial agent clioquinol (5-chloro-7-iodo-8-hydroxyquinoline; CAS 130-26-7) but replaces the free phenolic –OH with an α-methylcarboxylic acid moiety, forming a hydrochloride salt that alters its physicochemical profile, metal-chelating behavior, and synthetic tractability relative to the parent hydroxyquinoline and its acetic acid analog (5-chloro-7-iodo-quinolin-8-yloxy)-acetic acid.

Molecular Formula C12H10Cl2INO3
Molecular Weight 414.02
CAS No. 1181458-09-2
Cat. No. B2994331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride
CAS1181458-09-2
Molecular FormulaC12H10Cl2INO3
Molecular Weight414.02
Structural Identifiers
SMILESCC(C(=O)O)OC1=C(C=C(C2=C1N=CC=C2)Cl)I.Cl
InChIInChI=1S/C12H9ClINO3.ClH/c1-6(12(16)17)18-11-9(14)5-8(13)7-3-2-4-15-10(7)11;/h2-6H,1H3,(H,16,17);1H
InChIKeyYYMMTGDRGAWQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic Acid Hydrochloride (CAS 1181458-09-2): A Halogenated Quinoline Scaffold for Drug Discovery Procurement


2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride (CAS 1181458-09-2) is a synthetic halogenated 8-oxyquinoline derivative bearing a racemic propanoic acid side chain at the quinoline C-8 position via an ether linkage, with chlorine at C-5 and iodine at C-7 [1]. This compound is structurally derived from the antimicrobial agent clioquinol (5-chloro-7-iodo-8-hydroxyquinoline; CAS 130-26-7) but replaces the free phenolic –OH with an α-methylcarboxylic acid moiety, forming a hydrochloride salt that alters its physicochemical profile, metal-chelating behavior, and synthetic tractability relative to the parent hydroxyquinoline and its acetic acid analog (5-chloro-7-iodo-quinolin-8-yloxy)-acetic acid [2].

Why Clioquinol, Its Acetic Acid Analog, or Non-Halogenated Quinolinyloxy Acids Cannot Replace 2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic Acid Hydrochloride


In-class compounds such as clioquinol (free C8–OH), (5-chloro-7-iodo-quinolin-8-yloxy)-acetic acid, and non-halogenated 2-(quinolin-8-yloxy)propanoic acid are not functionally interchangeable with the target compound. The conversion from a phenolic –OH to an α-methyl-substituted carboxylic acid ether (i) increases computed logP by approximately 0.75 log units versus clioquinol, altering membrane partitioning predictions [1]; (ii) introduces a chiral center and an additional hydrogen-bond donor/acceptor pair absent in both clioquinol and the acetic acid analog, affecting molecular recognition and metal-coordination geometry [2]; and (iii) provides a free carboxyl handle for amide coupling or esterification that is unavailable on clioquinol and sterically/electronically distinct from the acetic acid congener, directly impacting synthetic diversification routes [1]. Consequently, substitution with a closely related analog alters at least three experimentally verifiable properties—lipophilicity, hydrogen-bonding capacity, and synthetic utility—each of which is quantified below.

Quantitative Comparative Evidence for 2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic Acid Hydrochloride Versus Closest Analogs


Computed Lipophilicity (logP) Head-to-Head: Target Compound vs. Clioquinol

The computed octanol-water partition coefficient (logP) for the target compound is 3.755 [1], whereas clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has a computed logP of approximately 3.0 [2]. The +0.75 log unit difference represents a roughly 5.6-fold higher predicted partition coefficient, indicating that the propanoic acid hydrochloride derivative is substantially more lipophilic than the parent hydroxyquinoline.

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor/Acceptor Profile: Target Compound vs. Clioquinol and Acetic Acid Analog

The target compound possesses 2 hydrogen-bond donors (carboxylic acid –OH and hydrochloride proton) and 4 hydrogen-bond acceptors (carbonyl O, ether O, quinoline N, carboxylate O) as computed by PubChem [1]. In contrast, clioquinol has only 1 HBD (phenolic –OH) and 2 HBA (quinoline N, phenolic O) [2], while (5-chloro-7-iodo-quinolin-8-yloxy)-acetic acid has 1 HBD and 4 HBA (lacking the hydrochloride proton) [3]. The additional HBD in the target compound is expected to increase aqueous solubility of the hydrochloride salt form relative to the acetic acid free acid and to alter molecular recognition patterns in target binding.

Hydrogen bonding Solubility Molecular recognition

Solid-State Characterization: Melting Point as a Purity and Formulation Benchmark

The target compound has a reported melting point of 185–187 °C at ≥95% purity (HPLC) [1]. By comparison, clioquinol melts at 178–180 °C [2]. The hydrochloride salt form of the propanoic acid derivative provides a sharp, reproducible melting range that serves as a practical identity and purity checkpoint during incoming quality control, whereas the acetic acid analog (CAS not assigned on PubChem) lacks a publicly validated melting point in major databases. This well-defined thermal property reduces batch-release ambiguity and supports consistent formulation for reproducible biological assays.

Solid-state properties Purity Formulation

Topological Polar Surface Area and Rotatable Bond Count: Target vs. Clioquinol for CNS Multiparameter Optimization

The target compound exhibits a topological polar surface area (TPSA) of 59.4 Ų and 3 rotatable bonds [1], compared with clioquinol's TPSA of 33.1 Ų and 0 rotatable bonds [2]. Both compounds fall within the CNS drug-like space (TPSA < 90 Ų, rotatable bonds ≤ 3), but the target compound's higher TPSA (+26.3 Ų) and conformational flexibility may reduce passive brain penetration relative to clioquinol while improving solubility—a trade-off relevant when selecting compounds for neurodegenerative disease target screening where clioquinol serves as a reference copper/zinc chelator.

CNS drug-likeness TPSA Physicochemical profiling

Synthetic Utility: Free Carboxyl Handle for Amide Coupling and Esterification

The target compound provides a free carboxylic acid group (pKa ~3–4, estimated) suitable for direct amide coupling (HATU/EDC chemistry) and esterification without requiring a deprotection step . This contrasts with clioquinol, which requires O-alkylation of the phenolic –OH under basic conditions (often yielding mixtures of C- vs. O-alkylated products) [1], and with the acetic acid analog, which lacks the α-methyl substituent that can provide steric modulation of coupling rates and product conformations. The hydrochloride salt form further simplifies handling by providing a stable, non-hygroscopic solid compared to the free acid form.

Synthetic diversification Building block Medicinal chemistry

Optimal Procurement and Application Scenarios for 2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic Acid Hydrochloride Based on Quantitative Differentiation


ADME-Tox Screening Programs Requiring LogP-Differentiated Clioquinol Analogs

When establishing structure-activity relationships (SAR) for halogenated 8-oxyquinoline metal chelators in neurodegenerative disease or anticancer models, the target compound's logP of 3.755 offers a +0.75 log unit shift versus clioquinol (logP ≈ 3.0) [1]. Procurement of this specific analog allows researchers to directly test the effect of increased lipophilicity on cell permeability, off-target binding, and in vivo brain-to-plasma ratios without the confounding variable of altered halogenation pattern, as both compounds share the same 5-chloro-7-iodo substitution.

Medicinal Chemistry Library Synthesis via Direct Carboxyl Functionalization

The free propanoic acid moiety enables single-step amide coupling or esterification to generate diverse compound libraries for high-throughput screening [1]. This contrasts with clioquinol, which requires a preliminary O-alkylation step that can produce regioisomeric mixtures and requires chromatographic purification [2]. For procurement planning, the target compound reduces the synthetic sequence by at least one step, directly lowering the cost-per-compound in library production.

Solid-Form Screening and Salt Selection Studies

The hydrochloride salt form with a well-defined melting point of 185–187 °C and ≥95% purity [1] provides a reproducible solid-state reference for salt and co-crystal screening. In contrast, the acetic acid analog lacks a validated melting point in major databases, complicating polymorph identification. Researchers conducting solid-form optimization for bioavailability enhancement should prefer this well-characterized crystalline material to reduce analytical uncertainty.

Peripheral vs. CNS Target Selectivity Profiling

With a TPSA of 59.4 Ų—26.3 Ų higher than clioquinol—the target compound is predicted to exhibit reduced passive CNS penetration while retaining metal-chelating capacity [1]. This makes it a suitable procurement choice for programs targeting peripheral metal-ion-dependent enzymes (e.g., in oncology or infectious disease) where CNS exposure is an undesired off-target liability, while still leveraging the proven 5-chloro-7-iodo substitution pattern.

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